- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

91424-40-7 structure
Nombre del producto:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
Número CAS:91424-40-7
MF:C11H20O4Si
Megavatios:244.35960483551
MDL:MFCD00075235
CID:61516
PubChem ID:24860968
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Propiedades químicas y físicas
Nombre e identificación
-
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE
- 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride
- 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride
- 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione
- Rosuvastatin J-3
- : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-
- 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride
- 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione
- 3-(tert-butyldimethylsilyloxy)glutaric anhydride,
- 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione
- 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione
- C11H20O4Si
- RXAJGRHLLRGVSB-UHFFFAOYSA-N
- BCP10931
- AK
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)
- 91424-40-7
- 3-(tert-Butyldimethylsilyloxy)glutaricanhydride
- DTXSID40399829
- O11057
- 3-(tert-butyldimethylsiloxy)glutaric anhydride
- SY017618
- 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride
- AKOS015900599
- CS-W012734
- 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride
- MFCD00075235
- GS-3347
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%
- AC-769
- SCHEMBL1295672
- 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
-
- MDL: MFCD00075235
- Renchi: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
- Clave inchi: RXAJGRHLLRGVSB-UHFFFAOYSA-N
- Sonrisas: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1
Atributos calculados
- Calidad precisa: 244.11300
- Masa isotópica única: 244.113
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 288
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: nothing
- Superficie del Polo topológico: 52.6
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.03
- Punto de fusión: 79-81 °C (lit.)
- Punto de ebullición: 302.4°C at 760 mmHg
- Punto de inflamación: >113°(235°F)
- índice de refracción: 1.4510
- PSA: 52.60000
- Logp: 2.24040
- Sensibilidad: Moisture Sensitive
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8°C
- Términos de riesgo:R36/37/38
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-1g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 1g |
¥91.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-100g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 100g |
¥4673.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1044979-10g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 99% | 10g |
$160 | 2023-09-02 | |
eNovation Chemicals LLC | D381150-25g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 97% | 25g |
$415 | 2024-05-24 | |
TRC | B692130-5g |
3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |
91424-40-7 | 5g |
$ 205.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D488350-25g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 97% | 25g |
$200 | 2024-06-05 | |
eNovation Chemicals LLC | D381150-5g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 97% | 5g |
$180 | 2024-05-24 | |
abcr | AB336751-25 g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |
91424-40-7 | 25 g |
€244.00 | 2023-07-19 | ||
Ambeed | A208658-1g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 1g |
$17.0 | 2025-02-22 | |
TRC | B692130-25g |
3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |
91424-40-7 | 25g |
$ 430.00 | 2022-06-06 |
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimideChemistry Letters, 1990, (9), 1503-6,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Toluene ; overnight, reflux
2.1 -
3.1 -
2.1 -
3.1 -
Referencia
- A Practical Synthesis of Rosuvastatin and Other Statin IntermediatesEuropean Journal of Organic Chemistry, 2015, 2015(19), 4102-4107,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Xylene ; rt → 70 °C
1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
Referencia
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydrideZhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 38 h, rt
1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux
1.3 Reagents: Water
1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux
1.3 Reagents: Water
Referencia
- Toward the total synthesis of lophotoxin - New methodologies and synthetic strategiesCanadian Journal of Chemistry, 2006, 84(10), 1226-1241,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Referencia
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Acetic anhydride ; 3 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Referencia
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Métodos de producción 8
Condiciones de reacción
Referencia
- Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groupsEuropean Journal of Organic Chemistry, 2014, 2014(3), 631-638,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Referencia
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acidAsian Journal of Chemistry, 2014, 26(22), 7867-7868,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
Referencia
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydrideZhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
Referencia
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydrideZhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109,
Métodos de producción 12
Condiciones de reacción
Referencia
- A Practical Synthesis of Rosuvastatin and Other Statin IntermediatesEuropean Journal of Organic Chemistry, 2015, 2015(19), 4102-4107,
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials
- 3-(tert-Butyldimethylsilyl)oxypentanedioic Acid Diethyl Ester
- DL-Menthol
- tert-butyl(chloro)dimethylsilane
- 1,5-dimethyl 3-hydroxypentanedioate
- 2H-Pyran-2,6(3H)-dione, dihydro-4-hydroxy-
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 3,5-dioxohexanoate
- 1,3-Acetonedicarboxylic acid
- 2H-Pyran-2,4,6(3H,5H)-trione
- 3-(tert-Butyldimethylsilyloxy)glutaric Acid
- Methyl 3,5-dioxohexanoate
- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, dimethylester
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Literatura relevante
-
Kareem Khoury,Grzegorz M. Popowicz,Tad A. Holak,Alexander D?mling Med. Chem. Commun. 2011 2 246
-
Thomas Murray Fyles,Horace Luong Org. Biomol. Chem. 2009 7 725
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:91424-40-7)3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

Pureza:99%
Cantidad:25g
Precio ($):159.0